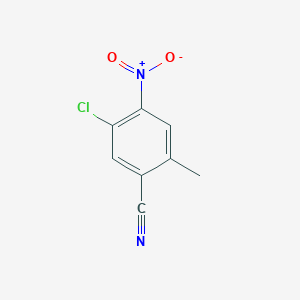

5-Chloro-2-methyl-4-nitrobenzonitrile

CAS No.: 101495-54-9

Cat. No.: VC3737813

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101495-54-9 |

|---|---|

| Molecular Formula | C8H5ClN2O2 |

| Molecular Weight | 196.59 g/mol |

| IUPAC Name | 5-chloro-2-methyl-4-nitrobenzonitrile |

| Standard InChI | InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3 |

| Standard InChI Key | ICPPDFBNUAGZKN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

5-Chloro-2-methyl-4-nitrobenzonitrile is an aromatic nitrile compound with multiple functional groups strategically positioned on a benzene ring. This section details its fundamental chemical identity parameters and structural features.

Basic Identification Parameters

The chemical identity of 5-Chloro-2-methyl-4-nitrobenzonitrile is defined by several standardized parameters that enable precise identification within chemical databases and research contexts.

| Parameter | Value |

|---|---|

| CAS Number | 101495-54-9 |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 |

| Exact Mass | 196.00400 |

| PSA (Polar Surface Area) | 69.61000 |

| LogP | 2.95148 |

These identification parameters are essential for regulatory compliance, chemical documentation, and research protocols involving this compound .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting different naming conventions and structural emphasis:

-

5-chloro-4-nitro-2-methylbenzonitrile

-

5-Chlor-2-methyl-4-nitro-benzonitril

-

5-chloro-2-methyl-4-nitro-benzonitrile

-

3-chloro-6-methyl-4-nitrobenzonitrile

These alternative names all refer to the same chemical structure but may emphasize different aspects of the molecular arrangement or follow different nomenclature conventions .

Physical and Chemical Properties

5-Chloro-2-methyl-4-nitrobenzonitrile exhibits distinct physical and chemical properties that influence its behavior in laboratory settings and chemical reactions.

Physical State and Appearance

The compound typically appears as a yellow solid at standard temperature and pressure. This physical characteristic is consistent with many substituted aromatic compounds containing nitro groups, which often impart a yellowish coloration .

Spectroscopic Data

Spectroscopic data provides crucial structural confirmation of the compound's identity and purity:

NMR Data: ¹H NMR (400 MHz, CDCl₃) δ 7.82-7.79 (m, 2H), 2.64 (s, 3H)

This spectral signature reflects the aromatic protons (multiplet at 7.82-7.79 ppm integrating for 2H) and the methyl group protons (singlet at 2.64 ppm integrating for 3H) .

Synthesis Methodologies

The synthesis of 5-Chloro-2-methyl-4-nitrobenzonitrile involves specialized organic chemistry techniques and catalytic processes. This section outlines a documented synthetic approach with practical details.

Palladium-Catalyzed Cyanation Procedure

A well-established synthesis pathway involves palladium-catalyzed cyanation of a halogenated precursor:

Starting Materials:

-

1-chloro-5-iodo-4-methyl-2-nitro-benzene (11.6 g, 39.2 mmol)

-

Tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] (4.53 g, 3.92 mmol)

-

Sodium carbonate (Na₂CO₃) (8.31 g, 78.4 mmol)

-

Zinc cyanide [Zn(CN)₂] (2.76 g, 23.5 mmol)

-

N,N-dimethylformamide (DMF) (80 mL)

Procedure:

-

Combine the starting materials in DMF

-

Stir the reaction mixture at 50°C for 24 hours under nitrogen atmosphere

-

Dilute with water (500 mL) upon completion

-

Extract with ethyl acetate (3 × 300 mL)

-

Wash the organic layer with brine (3 × 300 mL)

-

Dry over sodium sulfate, filter, and concentrate in vacuo

-

Purify by silica gel chromatography (petroleum ether:ethyl acetate = 1:0 to 80:1)

This procedure yields 5-Chloro-2-methyl-4-nitrobenzonitrile (6.30 g) with 82% yield as a yellow solid .

Reaction Conditions and Optimization

The synthesis requires specific reaction conditions for optimal yield:

-

Inert atmosphere (nitrogen)

-

Moderate temperature (50°C)

-

Extended reaction time (24 hours)

-

Palladium catalyst system

-

Basic conditions (sodium carbonate)

These controlled conditions ensure efficient conversion while minimizing side reactions and maximizing product purity .

Stock Solution Preparation and Laboratory Applications

Preparing stock solutions of 5-Chloro-2-methyl-4-nitrobenzonitrile requires attention to concentration calculations and solvent compatibility for various laboratory applications.

Stock Solution Concentration Guidelines

The following table provides guidelines for preparing stock solutions at different concentrations:

| Concentration | Amount of Compound |

|---|---|

| For 1 mg of compound | For 5 mg of compound |

| 1 mM | 5.0867 mL |

| 5 mM | 1.0173 mL |

| 10 mM | 0.5087 mL |

These calculations assist researchers in preparing precisely concentrated solutions for experimental protocols .

Research Applications and Utility

5-Chloro-2-methyl-4-nitrobenzonitrile serves various research purposes, primarily as a chemical intermediate and building block in synthetic organic chemistry.

Chemical Intermediate Functions

The compound's structural features make it valuable in several synthetic contexts:

-

The nitrile group provides a versatile handle for further transformations

-

The nitro group can be reduced to an amine, offering additional derivatization opportunities

-

The chloro substituent enables cross-coupling chemistry

-

The methyl group provides opportunities for oxidation or functional group interconversion

These functional groups make the compound useful as a versatile building block in constructing more complex molecular architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume